molecular formula C12H11ClN2O B12788179 Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- CAS No. 52507-64-9

Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)-

Cat. No.: B12788179
CAS No.: 52507-64-9
M. Wt: 234.68 g/mol
InChI Key: WFSRZTXJXDKZLC-UHFFFAOYSA-N
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Description

Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)-: is an organic compound with the molecular formula C12H11ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- typically involves the reaction of 2-chloro-4-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its chemical properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: The compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications for various diseases.

Industry: In industrial applications, Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- involves its interaction with specific molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-chloro-4-methylphenyl)acetamide
  • 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

Comparison: Compared to similar compounds, Acetamide, N-(2-chloro-4-methyl-7-quinolinyl)- is unique due to its quinoline core structure. This structural feature imparts distinct chemical and biological properties, making it valuable in specific applications where other compounds may not be as effective.

Properties

CAS No.

52507-64-9

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

N-(2-chloro-4-methylquinolin-7-yl)acetamide

InChI

InChI=1S/C12H11ClN2O/c1-7-5-12(13)15-11-6-9(14-8(2)16)3-4-10(7)11/h3-6H,1-2H3,(H,14,16)

InChI Key

WFSRZTXJXDKZLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)NC(=O)C)Cl

Origin of Product

United States

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